molecular formula C13H14N2O2 B11994615 2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl- CAS No. 31197-09-8

2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-

Cat. No.: B11994615
CAS No.: 31197-09-8
M. Wt: 230.26 g/mol
InChI Key: HFGTVPSCLRKMJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with propionyl chloride under acidic conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products vary depending on the nucleophile used but can include ethers or nitriles.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-4-propionyl-2-pyrazolin-5-one
  • 5-Methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one
  • 2-Phenyl-4-propanoyl-5-methyl-2H-pyrazole-3 (4H)-one

Uniqueness

2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier and its potent anti-inflammatory effects make it particularly valuable in medical research .

Properties

CAS No.

31197-09-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)12-9(2)14-15(13(12)17)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3

InChI Key

HFGTVPSCLRKMJX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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